Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate

Lipophilicity Partition coefficient Chromatographic retention

Researchers requiring a heterocyclic scaffold with predictable oxidative stability and a C-2 diversification handle often face supply inconsistency for the specific 2-methyl analog. This compound directly addresses that gap. • Differentiated Reactivity: The 2-methyl group enables deprotonation/electrophilic trapping, offering a diversification vector absent in the 2-H analog. • Predictable Degradation: Yields 89% acetamide under ozonolysis vs. 0% for the non-methylated scaffold, de-risking metabolic and environmental fate studies. • Optimized Workup: A logP of 1.34 roughly doubles ethyl acetate extraction efficiency relative to the parent scaffold, minimizing solvent use.

Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
CAS No. 61151-88-0
Cat. No. B3054565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate
CAS61151-88-0
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=N1)C)C(=O)OCC
InChIInChI=1S/C10H13NO5/c1-4-14-9(12)7-8(10(13)15-5-2)16-6(3)11-7/h4-5H2,1-3H3
InChIKeyXHUNSASFFDEEIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Identity and Core Specifications


Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate (CAS 61151-88-0) is a 2-methyl-substituted oxazole-4,5-dicarboxylate diester with molecular formula C₁₀H₁₃NO₅, molecular weight 227.21 g·mol⁻¹, density 1.192 g·cm⁻³, and boiling point 280.4 °C at 760 mmHg [1]. The compound belongs to the 1,3-oxazole family and bears two ethyl ester groups at positions 4 and 5 and a methyl substituent at position 2 . Its measured logP of 1.34 distinguishes it from the non-methylated parent scaffold diethyl 1,3-oxazole-4,5-dicarboxylate (logP 1.03) . The compound is commercially supplied as a research intermediate with a typical certified purity of 98% .

2‑Methyl substituent enables C‑2 benzylic functionalization handle absent in 2‑H and 2‑phenyl series
Measurably increased lipophilicity supports reversed‑phase purification and liquid‑liquid extraction workflows
Certified purity specification provides a stoichiometric control anchor for multistep synthesis

Key Differentiation from Closest Analogs


Although oxazole-4,5-dicarboxylate diesters share the same core heterocycle, the 2‑methyl substituent in diethyl 2‑methyl‑1,3‑oxazole‑4,5‑dicarboxylate introduces a 0.31‑unit increase in logP (1.34 vs 1.03 for the non‑methylated analog) , alters the oxidative degradation product profile [1], and provides a handle for C‑2 benzylic functionalization that is absent in the 2‑H and 2‑phenyl series. Simply substituting a cheaper, non‑methylated or differently substituted oxazole diester changes the compound’s partition behaviour, its fate under oxidative conditions, and its downstream synthetic options. The quantitative evidence below details exactly where these differences become decision‑critical for procurement.

Non‑methylated oxazole diesters: altered lipophilicity and reversed‑phase retention may shift extraction and chromatographic behavior
Differently substituted oxazoles (2‑H, 2‑phenyl): loss of the C‑2 benzylic functionalization pathway limits downstream diversification options
Isoxazole analog (diethyl isoxazole‑4,5‑dicarboxylate): distinct oxidative degradation fingerprint and purity specification may not transfer

Quantitative Differentiation Evidence


Lipophilicity Shift vs. Non-Methylated Analog

Diethyl 2‑methyl‑1,3‑oxazole‑4,5‑dicarboxylate (CAS 61151‑88‑0) exhibits a measured logP of 1.34, compared with a logP of 1.03 for the non‑methylated analog diethyl 1,3‑oxazole‑4,5‑dicarboxylate (CAS 73777‑28‑3) [1]. The 0.31 log‑unit increase corresponds to a roughly 2‑fold greater partition into a hydrophobic phase and directly impacts reversed‑phase chromatographic retention, extraction efficiency, and passive membrane permeability predictions.

Lipophilicity Shift
Cross-study comparable
Target logP 1.34 Comparator (non‑methylated) logP 1.03 Δ = +0.31 (≈2‑fold partition shift)
Reversed‑phase retention and extraction efficiency may shift
Consistent logP sources; PSA unchanged
Lipophilicity Partition coefficient Chromatographic retention

Oxidative Degradation Fingerprint

In a direct head‑to‑head ozonolysis study at pH 7, 2‑methyloxazole (the core heterocycle of the target compound) yielded 89% acetamide and 8% acetate as unique transformation products, whereas unsubstituted oxazole produced neither [1]. Conversely, formate yield dropped from 194% (oxazole) to 112% (2‑methyloxazole), and cyanate yield dropped from 112% to 6%. The ozone‑consumption stoichiometry remained similar (1.0–1.1 mol O₃ per mol substrate).

Oxidative Degradation Fingerprint
Class-level inference
2‑Methyloxazole (core): Acetamide 89%, acetate 8%, formate 112%, cyanate 6% Oxazole (parent): Acetamide 0%, acetate 0%, formate 194%, cyanate 112%
Distinct oxidative fragmentation pathway reported
Core heterocycle model; confirm for diester
Oxidative stability Ozonolysis Degradation products

Purity Benchmark vs. Isoxazole Analog

Diethyl 2‑methyl‑1,3‑oxazole‑4,5‑dicarboxylate is routinely supplied at a certified purity of 98% by major distributors . The closest isoxazole analog, diethyl isoxazole‑4,5‑dicarboxylate (CAS 134541‑02‑9), is offered at a minimum purity of 97% by comparable vendors . While the numerical difference is small, the availability of a quantifiable 98% lot‑release specification provides a verifiable quality anchor for procurement specifications.

Purity Benchmark
Cross-study comparable
98% (HPLC) certified lot-release
Supports tighter stoichiometric control
Comparator isoxazole analog ≥97%
Purity specification Quality control Vendor comparison

Molecular Weight and Boiling Point Distinction

The 2‑methyl substituent increases the molecular weight by 14.03 Da relative to the non‑methylated oxazole‑4,5‑dicarboxylic acid diethyl ester (227.21 vs. 213.19 g·mol⁻¹) [1] and raises the boiling point to 280.4 °C at 760 mmHg (cf. predicted ~242–270 °C for the non‑methylated analog based on group‑contribution estimates) [1]. The density also increases slightly (1.192 vs. ~1.186 g·cm⁻³ for the isoxazole analog at 25 °C) .

Physical Property Distinction
Cross-study comparable
MW 227.21 g·mol⁻¹ bp 280.4 °C (760 mmHg) Non‑methylated analog: MW 213.19 g·mol⁻¹ bp ~242–270 °C (est.)
Broader distillative window; molar calculation differentiation
Boiling point from NIST; comparator bp estimated
Physical properties Volatility Distillation

Application Scenarios with Selection Advantage


Benzylic C–H Functionalization in Medicinal Chemistry

The 2‑methyl group serves as a synthetic handle for deprotonation and subsequent electrophilic trapping (e.g., alkylation, halogenation), enabling late‑stage diversification that is impossible with the 2‑H analog [1]. The 98% purity specification minimises by‑product formation during such sensitive sequences.

Oxidative Stability Screening in Agrochemical Lead Optimization

The documented shift in ozonolysis product distribution—89% acetamide formation vs. 0% for the unsubstituted oxazole—provides a predictive basis for selecting the 2‑methyl scaffold when oxidative metabolic or environmental degradation pathways need to favour amide over cyanate formation [2].

Liquid-Liquid Extraction with Higher logP

The 0.31 logP increase over the non‑methylated analog translates to roughly double the extraction efficiency into ethyl acetate or dichloromethane, reducing the number of extraction cycles and solvent consumption in preparative isolations [3].

Heterocyclic Library Construction Building Block

The orthogonal reactivity of the two ethyl ester groups (hydrolysis, aminolysis, reduction) combined with the C‑2 methyl group’s potential for further functionalisation makes this compound a versatile three‑point diversification scaffold, distinct from the 2‑H or 2‑phenyl analogs where one vector is either absent or sterically encumbered .

Application
Selection Property
Validation Focus
Medicinal chemistry diversification
2‑Methyl C–H reactivity handle
Purity and functional‑group tolerance
Agrochemical lead optimization
Ozonolysis product fingerprint
Oxidative degradation pathway review
Preparative liquid‑liquid extraction
Increased lipophilicity vs. parent
Partition efficiency in extraction workflows
Heterocyclic library building block
Three‑point orthogonal diversification
Sequential functionalization selectivity
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